4-({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)PHENYL ACETATE
Overview
Description
4-({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)PHENYL ACETATE is a complex organic compound that features a thiadiazole ring, a chlorophenyl group, and a phenyl acetate moiety
Preparation Methods
The synthesis of 4-({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)PHENYL ACETATE typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and other reagents.
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine to form the corresponding hydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide to form the thiadiazole ring.
Substitution: The thiadiazole ring is then functionalized with a chlorophenylmethyl group.
Final Coupling: The final step involves coupling the functionalized thiadiazole with phenyl acetate under appropriate conditions to yield the target compound.
Chemical Reactions Analysis
4-({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)PHENYL ACETATE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
4-({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)PHENYL ACETATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent due to the presence of the thiadiazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)PHENYL ACETATE involves its interaction with various molecular targets:
DNA Binding: The compound can bind to DNA, potentially interfering with DNA replication and transcription processes.
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to the disruption of cellular functions.
Receptor Modulation: The compound can modulate the activity of certain receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
4-({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)PHENYL ACETATE can be compared with other similar compounds:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares the thiadiazole ring and chlorophenyl group but lacks the phenyl acetate moiety.
4-Chlorophenylmethyl-1,3,4-thiadiazole-2-sulfonamide: Similar in structure but contains a sulfonamide group instead of the carbamoyl and phenyl acetate groups.
Properties
IUPAC Name |
[4-[[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]carbamoyl]phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c1-11(23)25-15-8-4-13(5-9-15)17(24)20-18-22-21-16(26-18)10-12-2-6-14(19)7-3-12/h2-9H,10H2,1H3,(H,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNRVDHWNKCVSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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